Cas no 65753-52-8 (2-Fluoro-3-(trifluoromethyl)pyridine)

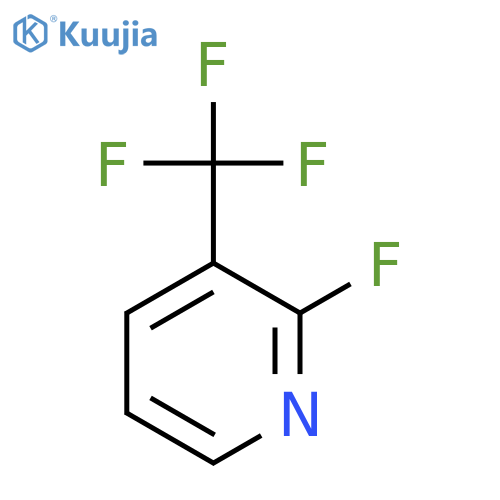

65753-52-8 structure

商品名:2-Fluoro-3-(trifluoromethyl)pyridine

2-Fluoro-3-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-3-(trifluoromethyl)pyridine

- 2-Fluoro-3-trifluoromethylpyridine

- C6H3F4N

- 2-fluoro-trifluoromethylpyridine

- 2-fluoro-3-trifluoromethyl-pyridine

- Pyridine, 2-fluoro-3-(trifluoromethyl)-

- Pyridine,2-fluoro-3-(trifluoromethyl)-

- PubChem2405

- KSC623A8B

- UTAQOVYPSZIDTK-UHFFFAOYSA-N

- Fluoro-3-(trifluoromethyl)pyridine

- BCP10987

- BBL101834

- SBB054382

- STL555631

- RP227

- NWNVIUHCEXNPHK-UHFFFAOYSA-N

- AM20061700

- 2-fluoro-3-(trifluoromethyl)pyridine;2-Fluoro-3-trifluoromethylpyridine

- AKOS005064022

- A8904

- FT-0641031

- EN300-1592544

- DS-0542

- 2-Fluoro-3-(trifluoromethyl)pyridine, AldrichCPR

- MFCD04973416

- AC-9486

- Q-101464

- AB21347

- PS-6960

- SY014628

- DTXSID90382564

- SCHEMBL610024

- CS-W019397

- 65753-52-8

- DB-006113

-

- MDL: MFCD04973416

- インチ: 1S/C6H3F4N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H

- InChIKey: UTAQOVYPSZIDTK-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(N=C([H])C([H])=C1[H])F)(F)F

計算された属性

- せいみつぶんしりょう: 165.02000

- どういたいしつりょう: 165.02

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: No data available

- ゆうかいてん: No data available

- ふってん: 149.3°C at 760 mmHg

- フラッシュポイント: No data available

- 屈折率: 1.523

- PSA: 12.89000

- LogP: 2.23950

- じょうきあつ: No data available

2-Fluoro-3-(trifluoromethyl)pyridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H227-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: 20/21/22-36/37/38-36-25

- セキュリティの説明: S26; S36/37/39; S36

-

危険物標識:

- リスク用語:R20/21/22

- 包装グループ:III

- 危険レベル:6.1

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-Fluoro-3-(trifluoromethyl)pyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Fluoro-3-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 013923-5g |

2-Fluoro-3-trifluoromethylpyridine |

65753-52-8 | 98% | 5g |

$23.00 | 2024-07-19 | |

| TRC | F596260-1 g |

2-Fluoro-3-(trifluoromethyl)pyridine |

65753-52-8 | 1g |

$ 65.00 | 2022-01-08 | ||

| abcr | AB256370-25g |

2-Fluoro-3-trifluoromethylpyridine, 97%; . |

65753-52-8 | 97% | 25g |

€119.10 | 2024-04-16 | |

| Chemenu | CM120499-100g |

2-Fluoro-3-(trifluoromethyl)pyridine |

65753-52-8 | 98% | 100g |

$*** | 2023-05-29 | |

| Fluorochem | 013923-1g |

2-Fluoro-3-(trifluoromethyl)pyridine |

65753-52-8 | 98% | 1g |

£10.00 | 2022-03-01 | |

| TRC | F596260-25 g |

2-Fluoro-3-(trifluoromethyl)pyridine |

65753-52-8 | 25g |

$ 545.00 | 2022-01-08 | ||

| Fluorochem | 013923-25g |

2-Fluoro-3-(trifluoromethyl)pyridine |

65753-52-8 | 98% | 25g |

£71.00 | 2022-03-01 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB125660-10G |

2-fluoro-3-(trifluoromethyl)pyridine |

65753-52-8 | 95% | 10g |

¥ 290.00 | 2023-03-19 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F185863-25g |

2-Fluoro-3-(trifluoromethyl)pyridine |

65753-52-8 | 98% | 25g |

¥435.90 | 2023-09-02 | |

| abcr | AB256370-100 g |

2-Fluoro-3-trifluoromethylpyridine, 97%; . |

65753-52-8 | 97% | 100g |

€451.30 | 2022-06-11 |

2-Fluoro-3-(trifluoromethyl)pyridine 関連文献

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

65753-52-8 (2-Fluoro-3-(trifluoromethyl)pyridine) 関連製品

- 58584-98-8(2,6-Difluoro-3-(trifluoromethyl)pyridine)

- 69045-82-5(2-Fluoro-5-(trifluoromethyl)pyridine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:65753-52-8)2-Fluoro-3-(trifluoromethyl)pyridine

清らかである:99%

はかる:100g

価格 ($):208.0